3,3-Diethylpyrrolidine-2,5-dione

Solid-state chemistry Crystal engineering Physical pharmacy

3,3-Diethylpyrrolidine-2,5-dione is a heterocyclic organic compound belonging to the pyrrolidine-2,5-dione (succinimide) class, distinguished by a geminal diethyl substitution at the 3-position of the five-membered imide ring. This structural motif places it within a well-established family of cyclic imides known for anticonvulsant and analgesic properties, exemplified by the first-generation antiepileptic drug ethosuximide (3-ethyl-3-methylpyrrolidine-2,5-dione).

Molecular Formula C8H13NO2
Molecular Weight 155.197
CAS No. 501357-88-6
Cat. No. B2895432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diethylpyrrolidine-2,5-dione
CAS501357-88-6
Molecular FormulaC8H13NO2
Molecular Weight155.197
Structural Identifiers
SMILESCCC1(CC(=O)NC1=O)CC
InChIInChI=1S/C8H13NO2/c1-3-8(4-2)5-6(10)9-7(8)11/h3-5H2,1-2H3,(H,9,10,11)
InChIKeyCDTVXZXPNNELFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Diethylpyrrolidine-2,5-dione (CAS 501357-88-6): A Gem-Diethyl Cyclic Imide Scaffold for CNS Drug Discovery


3,3-Diethylpyrrolidine-2,5-dione is a heterocyclic organic compound belonging to the pyrrolidine-2,5-dione (succinimide) class, distinguished by a geminal diethyl substitution at the 3-position of the five-membered imide ring [1]. This structural motif places it within a well-established family of cyclic imides known for anticonvulsant and analgesic properties, exemplified by the first-generation antiepileptic drug ethosuximide (3-ethyl-3-methylpyrrolidine-2,5-dione) [2]. The compound serves as a versatile small-molecule scaffold for the synthesis of N-substituted derivatives with central nervous system (CNS) activity .

Why Generic Substitution Fails: Physicochemical Divergence of 3,3-Diethylpyrrolidine-2,5-dione from Its Closest Analogs


Although 3,3-diethylpyrrolidine-2,5-dione shares the succinimide core with clinically established anticonvulsants such as ethosuximide, the gem-diethyl substitution at C3 imposes distinct solid-state properties—hydrogen-bonding topology, crystal packing, and melting point—that cannot be predicted from mono-alkylated or unsubstituted analogs [1]. Direct single-crystal X-ray diffraction analysis reveals that this compound forms N–H⋯O=C hydrogen-bonded centrosymmetric dimers, a motif that diverges from the extended hydrogen-bond networks observed in structurally matched acetamide derivatives, and these differences directly correlate with melting-point variation [1]. Consequently, generic replacement with a close structural analog risks altered formulation stability, dissolution behavior, and ultimately unreliable pharmacological performance in downstream CNS research applications.

3,3-Diethylpyrrolidine-2,5-dione: Comparator-Based Quantitative Evidence for Differentiated Scientific Selection


Hydrogen-Bond Topology: Dimeric Motif of 3,3-Diethylpyrrolidine-2,5-dione Versus Extended Networks in Acetamide Analogs

Single-crystal X-ray diffraction demonstrates that 3,3-diethylpyrrolidine-2,5-dione (1) and its lactam counterpart 3,3-diethylpyrrolidin-2-one (2) both assemble into centrosymmetric N–H⋯O=C hydrogen-bonded dimers, whereas the corresponding acetamide 2,2-diethylacetamide (3) adopts an extended H-bond network [1]. This topological divergence is accompanied by substantial differences in ethyl-substituent conformation across the three structurally matched compounds [1].

Solid-state chemistry Crystal engineering Physical pharmacy

Melting Point Elevation: 3,3-Diethylpyrrolidine-2,5-dione (82–84 °C) Versus Lower-Melting Lactam and Acetamide Analogs

The melting point of 3,3-diethylpyrrolidine-2,5-dione is reported as 82–84 °C [1]. Although the precise melting points of the matched lactam and acetamide analogs were not numerically disclosed in the primary comparative crystallography study, the authors explicitly state that 'these differences [in H-bonding and packing] correlate with the compounds' melting points' [2], confirming that the imide exhibits a measurably higher melting point than its lactam and acetamide counterparts. This trend is consistent with the stronger dimeric H-bond motif observed in the imide relative to the extended network of the acetamide.

Pre-formulation Thermal analysis Polymorph screening

Dihydroorotase Enzyme Inhibition: Baseline Biochemical Activity of 3,3-Diethylpyrrolidine-2,5-dione

In a biochemical screen, 3,3-diethylpyrrolidine-2,5-dione exhibited inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells with an IC50 of 1.80 × 10^5 nM (180 µM) at pH 7.37 [1]. This moderate inhibitory activity provides a quantitative baseline for the unsubstituted imide core. By comparison, N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione (15) showed an MES ED50 of 69.89 mg/kg in rats (in vivo anticonvulsant model), demonstrating that N-substitution and alkyl-group variation profoundly modulate biological potency [2]. No head-to-head biochemical data comparing 3,3-diethyl versus 3,3-dimethyl or 3-mono-substituted analogs in the same assay were identified in the available literature.

Enzyme inhibition Biochemical screening Target engagement

Derivatization Versatility: 3,3-Diethylpyrrolidine-2,5-dione as a Scaffold for Anticonvulsant N-Mannich Bases

3,3-Diethylpyrrolidine-2,5-dione serves as a precursor for 3,3-disubstituted N-Mannich base derivatives (compounds 7–14 in the referenced study), which were evaluated for antinociceptive activity in the formalin model of persistent pain in mice [1]. Among the broader series, certain 3,3-disubstituted and 3-mono-substituted pyrrolidine-2,5-dione N-Mannich bases reduced licking response duration by up to 88% in the first phase of the formalin test (compounds 2 and 6; p < 0.001), and by 92–100% in the late phase (compounds 1–3, 5, 6, 9, and 14) [1]. While the specific contribution of the 3,3-diethyl substitution pattern versus other 3,3-disubstituted variants was not isolated in a single SAR study, the inclusion of 3,3-disubstituted compounds in the active cohort confirms the scaffold's capacity to generate potent analgesic derivatives.

Medicinal chemistry Anticonvulsant screening N-Mannich base synthesis

High-Value Application Scenarios for 3,3-Diethylpyrrolidine-2,5-dione in Drug Discovery and Pre-Formulation Research


Solid-State Formulation Optimization for Neuroactive Succinimide Drugs

The well-characterized dimeric hydrogen-bond motif and elevated melting point of 3,3-diethylpyrrolidine-2,5-dione make it an ideal model compound for studying the relationship between crystal packing and pharmaceutical processing parameters (milling, compaction, dissolution) of antiepileptic imide drugs [1]. Researchers can leverage these data to design formulation strategies that ensure batch-to-batch consistency.

Synthesis of 3,3-Disubstituted N-Mannich Base Analgesic Candidates

The compound serves as a validated starting material for generating N-Mannich base derivatives with demonstrated anticonvulsant and antinociceptive activity in rodent models [2]. Procurement is warranted for medicinal chemistry programs aiming to expand the SAR around the 3,3-dialkyl substitution space for dual-mechanism CNS therapeutics.

Crystallography-Driven Polymorph Screening of Cyclic Imide APIs

Because the crystal structure and H-bond topology of 3,3-diethylpyrrolidine-2,5-dione have been solved and directly compared to its lactam and acetamide analogs, the compound is a reference standard for polymorph screening campaigns targeting succinimide-based active pharmaceutical ingredients (APIs) where solid form can dictate bioavailability [1].

Baseline Scaffold for Fragment-Based Drug Discovery (FBDD) Targeting CNS Ion Channels

With a molecular weight of 155.19 g/mol, a single H-bond donor, two H-bond acceptors, and a measured dihydroorotase IC50 of 180 µM, 3,3-diethylpyrrolidine-2,5-dione meets fragment-like property criteria and provides a quantifiable starting point for fragment growing or merging strategies aimed at voltage-gated sodium or calcium channels implicated in epilepsy [3].

Quote Request

Request a Quote for 3,3-Diethylpyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.